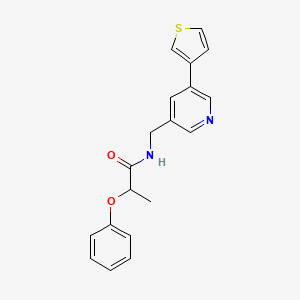
2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, which are part of the compound’s structure, has been highlighted in recent literature . Protocols for the functionalizing deboronation of alkyl boronic esters, which are valuable building blocks in organic synthesis, have also been developed .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For instance, one study reported the crystal structure of a compound with the formula C17H12N6 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, organoboron compounds, which could be part of the compound’s structure, can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in various studies . For instance, one study reported the crystal structure of a compound with the formula C17H12N6 .Aplicaciones Científicas De Investigación
Gastric Acid Antisecretory Activity
- Research indicates that related compounds of 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide have been explored for their gastric acid antisecretory activity. For instance, N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, which share a structural similarity, have shown promising results against histamine-induced gastric acid secretion (Ueda et al., 1991).
Synthesis and Structural Analysis
- Studies have been conducted on the synthesis and reactions of similar compounds, providing insights into their structural characteristics and potential applications in various fields (Harutyunyan et al., 2015).
Antiviral and Antimicrobial Properties
- Certain derivatives of this compound class have been evaluated for their antiviral properties. For example, the synthesis of 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone and its reactions with nucleophiles for antiviral evaluations have been documented (Sayed & Ali, 2007).
- Additionally, some analogs have shown inhibitory activity against microbes like Escherichia coli and Shigella boydii, as well as antifungal effects (Atta-ur-rahman et al., 1997).
Crystal Structure Analysis
- The crystal structure of compounds similar to 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has been studied, providing valuable information on their molecular conformation and potential applications in materials science (Kang et al., 2015).
Pharmacokinetics and Metabolism
- Research into the pharmacokinetics and metabolism of related propanamides has shed light on their absorption, distribution, metabolism, and excretion in biological systems. This research is crucial for understanding the potential therapeutic applications of these compounds (Wu et al., 2006).
Chemical Synthesis and Properties
- Investigations into the synthesis of derivatives like 2-methyl-4-oxo-4 H -1-benzopyrans and their reactions have provided insights into the chemical properties and potential applications of these compounds (Ibrahim et al., 2002).
Sensor Applications
- Some derivatives of 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide have been explored as fluorescent chemosensors, useful in distinguishing between normal and cancer cells based on pH levels (Dhawa et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-phenoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14(23-18-5-3-2-4-6-18)19(22)21-11-15-9-17(12-20-10-15)16-7-8-24-13-16/h2-10,12-14H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKCRRJSFOQACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CSC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

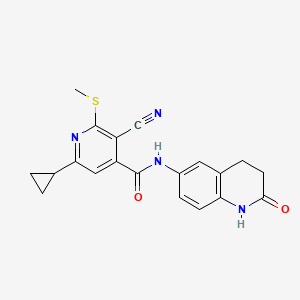
![N-(3,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2991966.png)

![N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991969.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2991970.png)

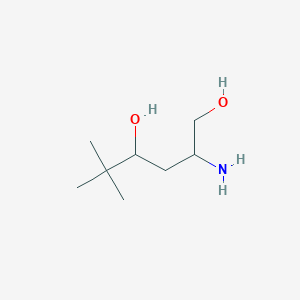

![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991979.png)
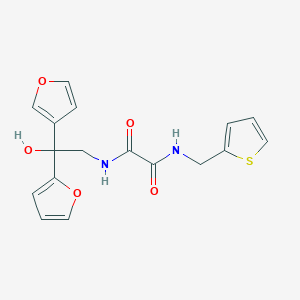
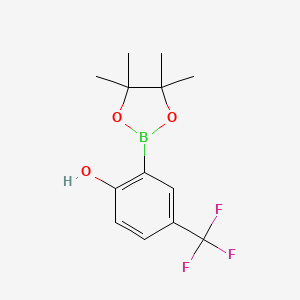
![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride](/img/structure/B2991984.png)
![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/no-structure.png)
